2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
Brand Name:
Vulcanchem
CAS No.:
1261268-85-2
VCID:
VC0059356
InChI:
InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6)
SMILES:
CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Molecular Formula:
C25H30N2O7
Molecular Weight:
470.522
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
CAS No.: 1261268-85-2
Cat. No.: VC0059356
Molecular Formula: C25H30N2O7
Molecular Weight: 470.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261268-85-2 |
|---|---|
| Molecular Formula | C25H30N2O7 |
| Molecular Weight | 470.522 |
| IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid |
| Standard InChI | InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | VGYLHXBAEHXIPS-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator